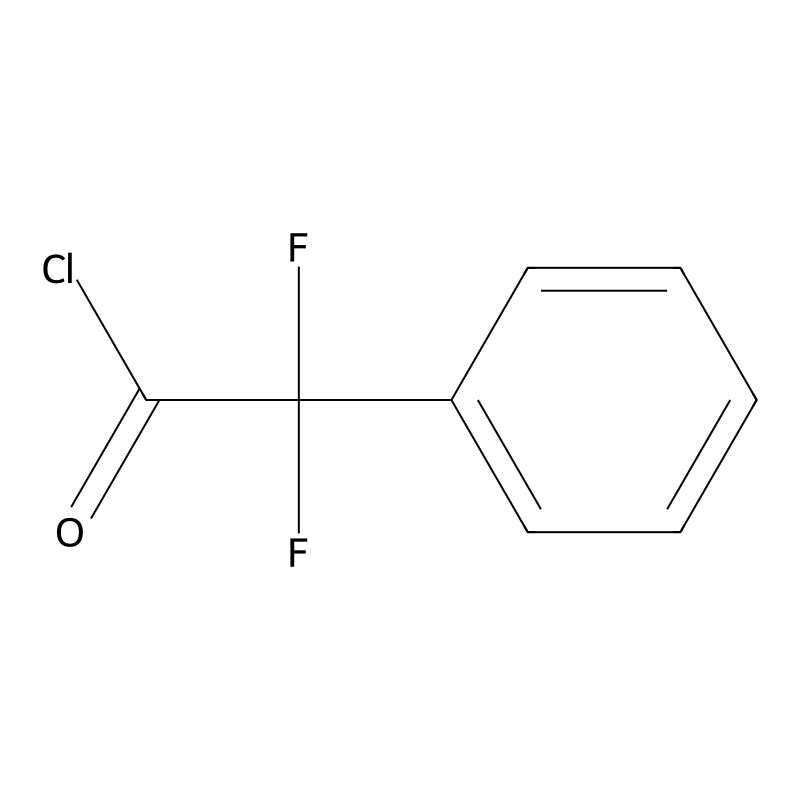2,2-Difluoro-2-phenylacetyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2-Difluoro-2-phenylacetyl chloride is an organic compound characterized by the molecular formula C₈H₅ClF₂O. It appears as a colorless liquid and is recognized for its high reactivity, primarily due to the presence of both an acyl chloride group and difluoromethyl groups. This unique structure makes it a valuable intermediate in various organic synthesis processes and industrial applications, particularly in the pharmaceutical and materials science sectors.
As 2,2-difluoro-2-phenylacetyl chloride is a building block for other molecules, it doesn't have a specific mechanism of action in biological systems. Its role lies in its reactivity for the synthesis of more complex functional molecules.
Acyl chlorides are known to be corrosive and can react with water to release hydrochloric acid fumes. 2,2-difluoro-2-phenylacetyl chloride is likely to share these properties. Standard safety precautions for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [, ].
Synthesis of Fluorinated Pharmaceuticals and Agrochemicals
The presence of fluorine atoms in 2,2-difluoro-2-phenylacetyl chloride makes it valuable for incorporating fluorine into new drug candidates and agrochemicals. Fluorine can enhance the properties of these molecules, such as improving their metabolic stability or biological activity [].
Preparation of Fluorinated Esters and Amides
The acyl chloride functionality (C(=O)Cl) of 2,2-difluoro-2-phenylacetyl chloride allows it to react with various alcohols and amines to form fluorinated esters and amides, respectively. These fluorinated derivatives are often used as intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science [].
Fluorinated Building Block for Polymers
,2-Difluoro-2-phenylacetyl chloride can be used as a building block for the synthesis of fluorinated polymers. These polymers can have unique properties, such as improved thermal stability, chemical resistance, and hydrophobicity, making them attractive for various applications in electronics, membranes, and coatings.
- Nucleophilic Substitution: The acyl chloride group reacts readily with nucleophiles, forming amides, esters, and other derivatives.
- Hydrolysis: In the presence of water, it hydrolyzes to yield 2,2-difluoro-2-phenylacetic acid.
- Reduction: This compound can be reduced to form 2,2-difluoro-2-phenylethanol.
Typical reagents for these reactions include amines, alcohols, and thiols under mild to moderate conditions. Hydrolysis is generally conducted in aqueous acidic or basic environments, while reduction often employs lithium aluminum hydride under anhydrous conditions.
The biological activity of 2,2-difluoro-2-phenylacetyl chloride is significant in medicinal chemistry due to its ability to introduce difluoromethyl groups into drug candidates. These modifications can enhance metabolic stability and bioavailability. Furthermore, compounds derived from this acyl chloride have been shown to influence cellular processes such as gene expression and enzyme function, likely due to the inductive effects of the difluoromethyl group .
Several synthesis methods exist for producing 2,2-difluoro-2-phenylacetyl chloride:
- Reaction with Thionyl Chloride: Phenylacetic acid can be treated with thionyl chloride to form phenylacetyl chloride. This intermediate is then fluorinated using diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
- Industrial Production: In industrial settings, large-scale reactions often utilize similar reagents and conditions as laboratory syntheses but are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are commonly employed.
The applications of 2,2-difluoro-2-phenylacetyl chloride are diverse:
- Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
- Pharmaceutical Research: The compound is crucial for developing potential drug candidates that require difluoromethyl modifications.
- Material Science: It is used in synthesizing fluorinated polymers and materials with specialized properties .
Interaction studies involving 2,2-difluoro-2-phenylacetyl chloride focus on its reactivity with various nucleophiles and its role in forming new compounds through chemical transformations. For instance, its interactions with amines can lead to the formation of amides, which are essential in drug development. Additionally, hydrolysis studies provide insights into its stability and the kinetics of its reactions under different environmental conditions .
Several compounds share structural characteristics with 2,2-difluoro-2-phenylacetyl chloride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-2-phenylacetic acid | C₈H₆F₂O₂ | Acidic properties; used in biochemical applications |
| 2,2-Difluoro-2-phenylethanol | C₈H₈F₂O | Alcohol derivative; utilized in various organic syntheses |
| 2,2-Difluoro-2-phenylacetamide | C₈H₈F₂N | Amide derivative; important for medicinal chemistry |
The uniqueness of 2,2-difluoro-2-phenylacetyl chloride lies in its combination of an acyl chloride functionality with difluoromethyl groups. This combination enhances its reactivity compared to similar compounds like 2,2-difluoro-2-phenylacetic acid or 2,2-difluoro-2-phenylethanol, which do not possess the acyl chloride moiety .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








